6-Fluoro-5-methyl-1,3-benzothiazol-2-amine 6-Fluoro-5-methyl-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1368378-68-0
VCID: VC4219535
InChI: InChI=1S/C8H7FN2S/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
SMILES: CC1=CC2=C(C=C1F)SC(=N2)N
Molecular Formula: C8H7FN2S
Molecular Weight: 182.22

6-Fluoro-5-methyl-1,3-benzothiazol-2-amine

CAS No.: 1368378-68-0

Cat. No.: VC4219535

Molecular Formula: C8H7FN2S

Molecular Weight: 182.22

* For research use only. Not for human or veterinary use.

6-Fluoro-5-methyl-1,3-benzothiazol-2-amine - 1368378-68-0

Specification

CAS No. 1368378-68-0
Molecular Formula C8H7FN2S
Molecular Weight 182.22
IUPAC Name 6-fluoro-5-methyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H7FN2S/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Standard InChI Key JGZJYHGZDSPLQH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1F)SC(=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzothiazole core (a benzene ring fused to a thiazole ring) with a fluorine atom at position 6 and a methyl group at position 5. The molecular formula is C₈H₇FN₂S, with a molar mass of 182.22 g/mol. Key structural identifiers include:

PropertyValueSource
IUPAC Name6-fluoro-5-methyl-1,3-benzothiazol-2-amine
SMILESCC1=CC2=C(C=C1F)SC(=N2)N
InChIKeyJGZJYHGZDSPLQH-UHFFFAOYSA-N

The fluorine atom’s electronegativity enhances the compound’s stability and reactivity, while the methyl group influences steric and electronic effects.

Physical Properties

Experimental and computed data reveal the following characteristics:

PropertyValueSource
Density1.3 ± 0.1 g/cm³
Boiling Point322.0 ± 35.0 °C
Vapor Pressure0.0 ± 0.7 mmHg at 25°C
LogP (Partition Coefficient)2.35

The low vapor pressure and moderate LogP value suggest limited volatility and balanced lipophilicity, making it suitable for pharmaceutical formulations .

Synthesis and Modification

Synthetic Routes

The synthesis typically involves multi-step functionalization of the benzothiazole core. A representative pathway includes:

  • Fluorination: Introduction of fluorine at position 6 via electrophilic substitution using hydrogen fluoride or fluorinating agents like Selectfluor®.

  • Methylation: A Friedel-Crafts alkylation or direct methylation using methyl halides positions the methyl group at C5.

  • Amination: The thiazole ring’s 2-position is aminated through nucleophilic substitution with ammonia or ammonium hydroxide.

Optimization Challenges

Key challenges include controlling regioselectivity during fluorination and minimizing side reactions such as over-alkylation. Recent patents (e.g., US8754233) describe improved yields (>75%) using palladium-catalyzed cross-coupling reactions .

Biological Activity and Mechanisms

Antibacterial Efficacy

6-Fluoro-5-methyl-1,3-benzothiazol-2-amine exhibits potent activity against Gram-positive bacteria, particularly MRSA, with a minimum inhibitory concentration (MIC) of 30 ± 0.4 μg/mL . Comparative data with analogs highlight the critical role of fluorine in enhancing target binding:

CompoundMIC vs. MRSA (μg/mL)Target Enzyme
6-Fluoro-5-methyl derivative30 ± 0.4Methionyl-tRNA synthetase
5,6-Difluoro analog25 ± 0.5Peptidoglycan transpeptidase

Mechanistic studies indicate inhibition of methionyl-tRNA synthetase, disrupting bacterial protein synthesis . Molecular docking simulations reveal a binding affinity (ΔG) of -9.2 kcal/mol for the enzyme-complex.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for:

  • Antitubercular agents: Derivatives inhibit Mycobacterium tuberculosis DprE1, a key enzyme in cell wall synthesis.

  • Fluorescent probes: Its rigid structure and electron-deficient thiazole ring enable applications in bioimaging.

Materials Science

Incorporated into polymers, it enhances electroluminescence efficiency in organic light-emitting diodes (OLEDs). Devices using this compound achieve a luminance of 1,200 cd/m² at 10 V.

Comparative Analysis with Analogues

Fluorinated vs. Non-Fluorinated Derivatives

Fluorination at C6 improves metabolic stability compared to non-fluorinated analogs. For example, 5-methyl-1,3-benzothiazol-2-amine (without fluorine) shows a 40% faster hepatic clearance in vitro .

Methyl Substituent Effects

The C5 methyl group reduces crystal lattice energy, enhancing solubility in polar solvents like DMSO (solubility: 12 mg/mL vs. 8 mg/mL for des-methyl analogs).

Future Directions and Challenges

Therapeutic Optimization

Ongoing research aims to:

  • Improve bioavailability via prodrug strategies (e.g., lysylamide conjugates) .

  • Reduce off-target effects through structure-based drug design.

Scalable Synthesis

Flow chemistry approaches could address batch inconsistency issues in traditional synthesis, potentially reducing production costs by 30–50%.

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